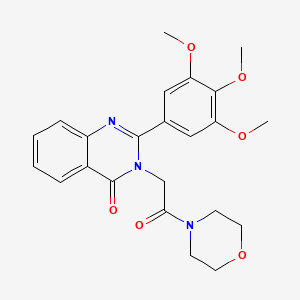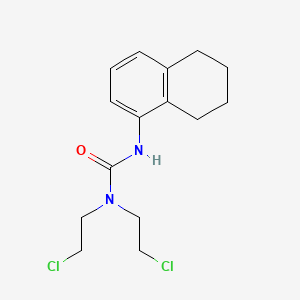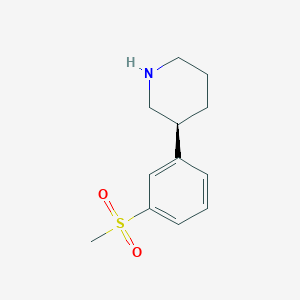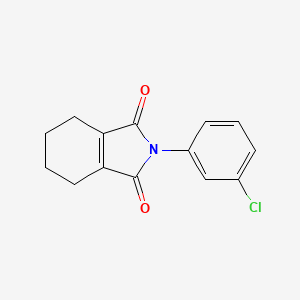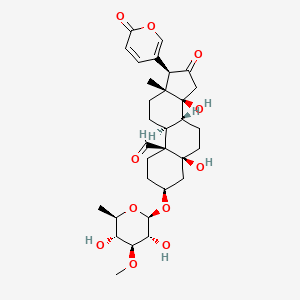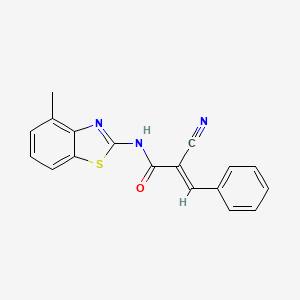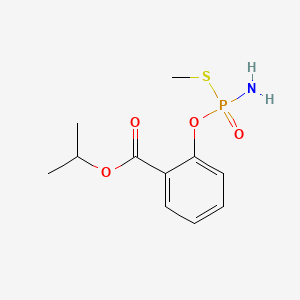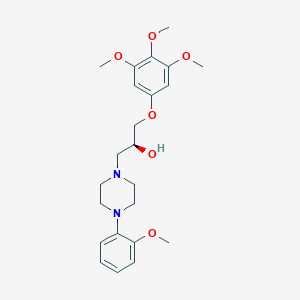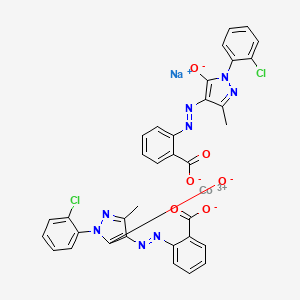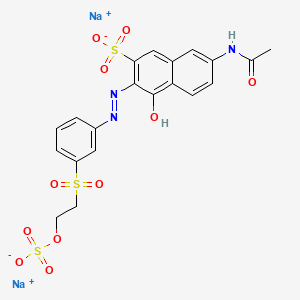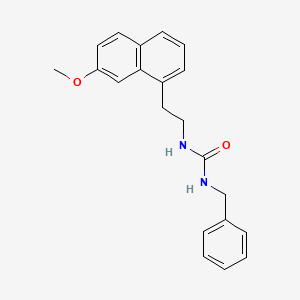
Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N'-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N’-(phenylmethyl)- is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, as well as a phenylmethyl group attached to the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve:
Starting Materials: 7-methoxy-1-naphthylamine, benzyl isocyanate, and appropriate solvents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to enhance the reaction rate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the naphthalene ring.
Reduction: Reduction reactions could target the urea moiety or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Pharmaceutical applications may include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds can be used in the formulation of specialty chemicals, including dyes, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of urea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-(1-naphthalenyl)ethyl)-N’-(phenylmethyl)-
- Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N’-(methyl)-
Uniqueness
The presence of the methoxy group on the naphthalene ring and the phenylmethyl group attached to the urea moiety distinguishes this compound from other similar urea derivatives. These structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
138112-96-6 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-benzyl-3-[2-(7-methoxynaphthalen-1-yl)ethyl]urea |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-11-10-17-8-5-9-18(20(17)14-19)12-13-22-21(24)23-15-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H2,22,23,24) |
InChI Key |
FSGJJZXJGYNUDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)NCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


